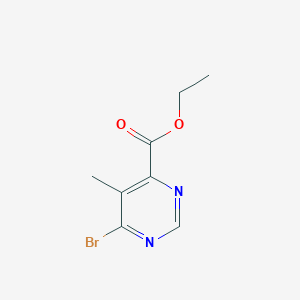
Ethyl 6-bromo-5-methylpyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-5-methylpyrimidine-4-carboxylate is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.07 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromo-5-methylpyrimidine-4-carboxylate typically involves the bromination of 5-methylpyrimidine-4-carboxylate followed by esterification with ethanol. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as acetonitrile or dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-bromo-5-methylpyrimidine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrimidine derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
Ethyl 6-bromo-5-methylpyrimidine-4-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 6-bromo-5-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives are known to inhibit enzymes involved in DNA replication and repair, making them effective as antiviral and anticancer agents . The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives
- Indole derivatives
Comparison: Ethyl 6-bromo-5-methylpyrimidine-4-carboxylate is unique due to its specific bromine substitution, which imparts distinct reactivity and biological activity compared to other pyrimidine derivatives . For example, indole derivatives are known for their broad-spectrum biological activities, but they lack the specific reactivity associated with the bromine atom in this compound . Similarly, pyrazolo[4,3-b]pyridine derivatives have different pharmacological profiles and synthetic routes .
Biological Activity
Antibacterial Activity
Pyrimidine derivatives have shown promising antibacterial properties against various bacterial strains. For instance, some pyrimidine-based compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria .
Table 1: Antibacterial Activity of Pyrimidine Derivatives
| Compound | Gram-positive bacteria | Gram-negative bacteria |
|---|---|---|
| Compound a | MIC >100 μg/mL (B. subtilis, E. faecalis) | MIC >125 μg/mL (E. coli, P. aeruginosa) |
| Compound b | MIC >100 μg/mL (B. subtilis, E. faecalis) | MIC >125 μg/mL (E. coli, P. aeruginosa) |
| Compound c | MIC 75 μg/mL (B. subtilis), 125 μg/mL (E. faecalis) | MIC <125 μg/mL (E. coli), 150 μg/mL (P. aeruginosa) |
Enzyme Inhibition
Some pyrimidine-based compounds have shown potential as enzyme inhibitors. For example, certain derivatives have been investigated for their ability to inhibit BasE, an enzyme involved in siderophore biosynthesis in Acinetobacter baumannii .
Case Study: BasE Inhibition
A systematic series of analogues based on 6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (compound 15) were synthesized and evaluated. The most potent analogue, compound 67, demonstrated a KD of 2 nM against BasE .
Neuroprotective Properties
Some pyrimidine-containing compounds have shown promise in addressing neurodegenerative disorders. For instance, certain chromeno[3,2-c]pyridine derivatives have demonstrated potential anti-Alzheimer's disease properties .
Research Findings:
- Inhibitory activities against monoamine oxidase A and B (MAO A and B)
- Inhibition of acetyl- and butyrylcholinesterase (AChE and BChE)
- Anti-aggregation activity against β-amyloid
- One compound showed potent and selective inhibition of human MAO B (IC50 = 0.89 μM)
- Demonstrated neuroprotective effects in a human neuroblastoma cell line (SH-SY5Y)
Structure-Activity Relationship
While the specific biological activity of ethyl 6-bromo-5-methylpyrimidine-4-carboxylate is not directly reported, its structural features suggest potential biological relevance:
- The pyrimidine ring is a common scaffold in many biologically active compounds .
- The presence of a bromine substituent may influence the compound's lipophilicity and binding properties .
- The ethyl carboxylate group could potentially be involved in hydrogen bonding interactions with biological targets .
Properties
Molecular Formula |
C8H9BrN2O2 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
ethyl 6-bromo-5-methylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H9BrN2O2/c1-3-13-8(12)6-5(2)7(9)11-4-10-6/h4H,3H2,1-2H3 |
InChI Key |
HJXOWSCSXPXDNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=N1)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















